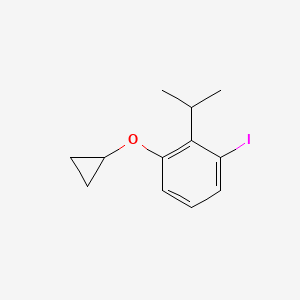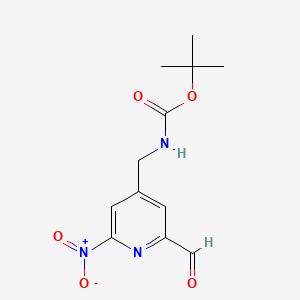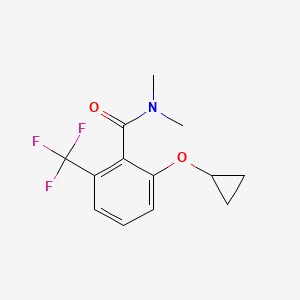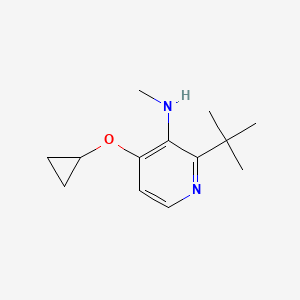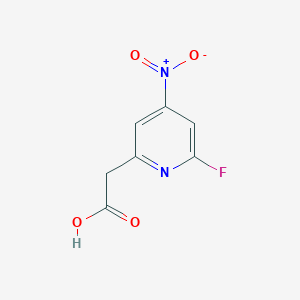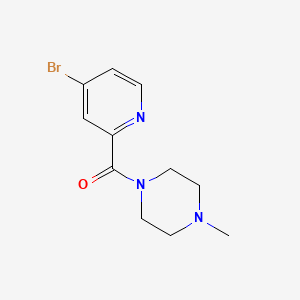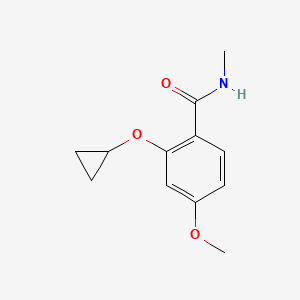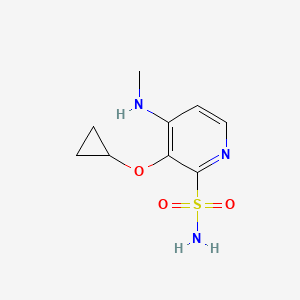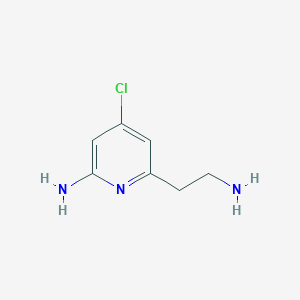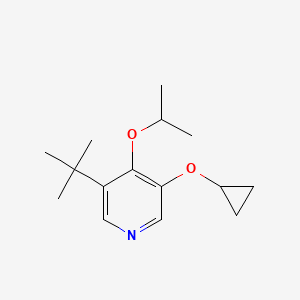
3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO2 It is characterized by the presence of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine typically involves multi-step organic reactions. One common method involves the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in structure due to the presence of tert-butyl groups.
tert-Butyl substituted hetero-donor TADF compounds: Share the tert-butyl group and are used in organic light-emitting diodes (OLEDs).
Uniqueness
3-Tert-butyl-5-cyclopropoxy-4-isopropoxypyridine is unique due to the combination of tert-butyl, cyclopropoxy, and isopropoxy groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
3-tert-butyl-5-cyclopropyloxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)17-14-12(15(3,4)5)8-16-9-13(14)18-11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
PGNOCZAASVEPGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=NC=C1C(C)(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


